molecular formula C22H23N6Na2O8P B12369085 disodium;[(2S,3aR,4R,6R,6aR)-4-[6-(ethylcarbamoylamino)purin-9-yl]-2-[(E)-2-phenylethenyl]-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl phosphate

disodium;[(2S,3aR,4R,6R,6aR)-4-[6-(ethylcarbamoylamino)purin-9-yl]-2-[(E)-2-phenylethenyl]-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl phosphate

Cat. No.: B12369085
M. Wt: 576.4 g/mol
InChI Key: MKQKPLQMNCXTJE-VEZQGTPESA-L
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Description

Disodium;[(2S,3aR,4R,6R,6aR)-4-[6-(ethylcarbamoylamino)purin-9-yl]-2-[(E)-2-phenylethenyl]-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl phosphate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a purine base, a phenylethenyl group, and a tetrahydrofurodioxol ring system, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium;[(2S,3aR,4R,6R,6aR)-4-[6-(ethylcarbamoylamino)purin-9-yl]-2-[(E)-2-phenylethenyl]-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl phosphate involves multiple steps:

    Formation of the Purine Base: The purine base is synthesized through a series of reactions starting from simple precursors like formamide and glycine.

    Attachment of the Ethylcarbamoylamino Group: This step involves the reaction of the purine base with ethyl isocyanate under controlled conditions.

    Formation of the Phenylethenyl Group: The phenylethenyl group is introduced through a Wittig reaction, where a phosphonium ylide reacts with an aldehyde.

    Construction of the Tetrahydrofurodioxol Ring: This ring system is formed through a cyclization reaction involving a diol and an epoxide.

    Phosphorylation: The final step involves the phosphorylation of the compound using phosphorus oxychloride and subsequent neutralization with sodium hydroxide to form the disodium salt.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylethenyl group, leading to the formation of epoxides or diols.

    Reduction: Reduction reactions can target the purine base or the phenylethenyl group, resulting in the formation of amines or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the phosphate group, leading to the formation of various phosphate esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like alcohols, amines, and thiols can be used under basic conditions.

Major Products

    Oxidation: Epoxides, diols

    Reduction: Amines, alkanes

    Substitution: Phosphate esters

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, the compound can be used to study the interactions between purine derivatives and biological macromolecules such as DNA and proteins. Its ability to form hydrogen bonds and π-π interactions makes it a valuable tool for probing molecular recognition processes.

Medicine

In medicine, the compound has potential applications as a drug candidate. Its purine base is structurally similar to nucleotides, suggesting it could act as an inhibitor of enzymes involved in nucleotide metabolism. Additionally, the phenylethenyl group may confer specific binding properties to target proteins.

Industry

In industrial applications, the compound can be used in the development of new materials with specific electronic or optical properties. Its unique structure allows for the design of polymers and other materials with tailored functionalities.

Mechanism of Action

The mechanism of action of disodium;[(2S,3aR,4R,6R,6aR)-4-[6-(ethylcarbamoylamino)purin-9-yl]-2-[(E)-2-phenylethenyl]-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl phosphate involves its interaction with specific molecular targets. The purine base can bind to nucleotide-binding sites on enzymes, inhibiting their activity. The phenylethenyl group can interact with hydrophobic pockets on proteins, enhancing binding affinity. These interactions can modulate various biochemical pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Adenosine Triphosphate (ATP): A nucleotide with a purine base, similar in structure to the purine base in the compound.

    Phenylethylamine: Contains a phenylethenyl group, similar to the phenylethenyl group in the compound.

    Phosphorylated Sugars: Compounds with phosphate groups, similar to the phosphate group in the compound.

Uniqueness

The uniqueness of disodium;[(2S,3aR,4R,6R,6aR)-4-[6-(ethylcarbamoylamino)purin-9-yl]-2-[(E)-2-phenylethenyl]-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl phosphate lies in its combination of a purine base, a phenylethenyl group, and a tetrahydrofurodioxol ring system. This combination of structural features is not commonly found in other compounds, making it a unique and valuable molecule for research and development.

Properties

Molecular Formula

C22H23N6Na2O8P

Molecular Weight

576.4 g/mol

IUPAC Name

disodium;[(2S,3aR,4R,6R,6aR)-4-[6-(ethylcarbamoylamino)purin-9-yl]-2-[(E)-2-phenylethenyl]-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl phosphate

InChI

InChI=1S/C22H25N6O8P.2Na/c1-2-23-22(29)27-19-16-20(25-11-24-19)28(12-26-16)21-18-17(14(34-21)10-33-37(30,31)32)35-15(36-18)9-8-13-6-4-3-5-7-13;;/h3-9,11-12,14-15,17-18,21H,2,10H2,1H3,(H2,30,31,32)(H2,23,24,25,27,29);;/q;2*+1/p-2/b9-8+;;/t14-,15+,17-,18-,21-;;/m1../s1

InChI Key

MKQKPLQMNCXTJE-VEZQGTPESA-L

Isomeric SMILES

CCNC(=O)NC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@H]4[C@@H]([C@H](O3)COP(=O)([O-])[O-])O[C@@H](O4)/C=C/C5=CC=CC=C5.[Na+].[Na+]

Canonical SMILES

CCNC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C4C(C(O3)COP(=O)([O-])[O-])OC(O4)C=CC5=CC=CC=C5.[Na+].[Na+]

Origin of Product

United States

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